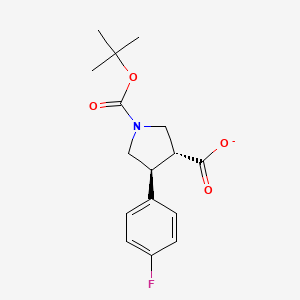
6-amino-6H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-6H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound has garnered interest due to its unique chemical structure and promising biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-6H-quinazolin-4-one typically involves a multi-step process. One common method starts with the condensation of 3(H)-quinazolin-4-one with anthranilic acid and formamide in a 1:3 ratio. This reaction forms the quinazolinone core structure. Subsequently, the hydrogen atom at position 6 is replaced by a nitro group using a nitriding compound. The nitro group is then reduced to an amino group using tin(II) chloride dihydrate (SnCl₂·2H₂O) as a reducing agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-amino-6H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction of nitro groups to amino groups is a common reaction.
Substitution: The amino group at position 6 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is commonly used for reducing nitro groups.
Substitution: Acylation reactions can be performed using acetic acid and propionic acid.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which exhibit different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-amino-6H-quinazolin-4-one involves its interaction with specific molecular targets. The nucleophilic central amino group can attack partially positively charged carbon atoms, leading to acylation reactions. These interactions can modulate various biological pathways, contributing to the compound’s antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
6-nitro-6H-quinazolin-4-one: This compound is a precursor in the synthesis of 6-amino-6H-quinazolin-4-one and exhibits significant antibacterial activity.
Quinazolin-4-one derivatives: These include various substituted quinazolinones that have been studied for their diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C8H7N3O |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
6-amino-6H-quinazolin-4-one |
InChI |
InChI=1S/C8H7N3O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-5H,9H2 |
Clave InChI |
RKKRTXJMBKINIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=NC(=O)C2=CC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one](/img/structure/B12359811.png)




![2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate](/img/structure/B12359844.png)
triazole-4-carboxamide](/img/structure/B12359851.png)
![5-(2-Methyl-cyclohexylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B12359852.png)

![4a,5,6,7-Tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12359878.png)

![4aH-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12359891.png)


